molecular formula C5H5NO3 B041810 4-methyl-1,3-oxazole-5-carboxylic acid CAS No. 2510-32-9

4-methyl-1,3-oxazole-5-carboxylic acid

Cat. No.: B041810
CAS No.: 2510-32-9
M. Wt: 127.1 g/mol
InChI Key: ZIXUNDOOBLSXPE-UHFFFAOYSA-N
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Description

4-Methyloxazole-5-carboxylic acid is an organic compound belonging to the oxazole family. It is a colorless solid that is soluble in water and organic solvents. This compound is an important intermediate in the synthesis of various organic compounds and has a wide range of applications in fields such as medicine, agriculture, and biotechnology.

Scientific Research Applications

4-Methyloxazole-5-carboxylic acid has numerous scientific research applications:

    Total Synthesis of Natural Products: It is used as a building block in the total synthesis of natural products such as siphonazoles A and B.

    Cross-Coupling Reactions: The compound is employed in cross-coupling reactions of boronic acids with dihalo heterocycles.

    Synthesis of Enzymic Resolution Compounds: It is used in the synthesis of moisture-sensitive compounds that undergo high-yielding arylation and vinylation.

    Ruthenium-Catalyzed Synthesis: The compound is used in ruthenium-catalyzed synthesis methods for producing biologically active compounds and peptidomimetics.

    Corrosion Inhibition: Derivatives of the compound are effective inhibitors of mild steel corrosion in hydrochloric acid.

    Fungicidal and Insecticidal Activities: Novel derivatives of the compound show promising fungicidal and insecticidal activities.

    Inhibitory Activity on Blood Platelet Aggregation: Certain derivatives exhibit inhibitory activity on blood platelet aggregation.

Safety and Hazards

4-Methyloxazole-5-carboxylic acid can cause skin irritation and serious eye irritation . It is recommended to wear suitable protective equipment, avoid dispersion of dust, and wash hands and face thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyloxazole-5-carboxylic acid can be synthesized through various methods. One common method involves the palladium-catalyzed cross-coupling between heteroaryl carboxylic acids and aryl bromides, leading to arylated heterocycles . Another method involves the use of aromatic aldehyde and nitroacetic esters via intermediate alkyl-5-hydroxy-6-oxo-4-aryl-6 H-1,2-oxazine-3-carboxylate derivatives .

Industrial Production Methods: Industrial production methods for 4-Methyloxazole-5-carboxylic acid often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies.

Chemical Reactions Analysis

Types of Reactions: 4-Methyloxazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the compound into its corresponding oxazole derivatives.

    Reduction: Reduction reactions can yield different oxazole derivatives with altered functional groups.

    Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable catalysts.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Palladium catalysts are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted oxazole derivatives, which have significant applications in organic synthesis and medicinal chemistry .

Comparison with Similar Compounds

  • 4-Methylthiazole-5-carboxylic acid
  • Ethyl 4-methyloxazole-5-carboxylate
  • 4-Methyloxazole-5-carboxamide
  • 4-Methyloxazole-5-carbonitrile

Comparison: 4-Methyloxazole-5-carboxylic acid is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its applications in cross-coupling reactions and total synthesis of natural products. Its derivatives also exhibit unique biological activities, making it a valuable compound in medicinal chemistry and biotechnology .

Properties

IUPAC Name

4-methyl-1,3-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3/c1-3-4(5(7)8)9-2-6-3/h2H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXUNDOOBLSXPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00303366
Record name 4-methyl-1,3-oxazole-5-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2510-32-9
Record name 2510-32-9
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Record name 4-methyl-1,3-oxazole-5-carboxylic acid
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Record name 4-methyl-1,3-oxazole-5-carboxylic acid
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Synthesis routes and methods I

Procedure details

Ethyl-2-chloroacetoacetate (1 wt; 1 eq., 1000 g) was aged with formamide (0.68 vol; ca. 2.8 eq.) and the resulting solution was heated to 120° C. After 5 hours the mixture was allowed to cool to room temperature and allowed to age under nitrogen over night. The mixture was treated with NaOH (3 M, 6 vol, reaction moderately exothermic) and stirred at room temperature for 4 hours. Ethyl acetate (6 vol) was added and the phases allowed to separate. The organic layer was discarded while the aqueous was acidified with conc. (32%) aqueous HCl to pH 2 (ca. 2.0 vol). A precipitate started to form. The suspension was treated with AcOEt (8 vol) and vigorously stirred until the bulk of the precipitate had dissolved. The aqueous phase was further extracted with AcOEt twice (6 vol each) and the combined organic layers distilled to low volume (again a suspension was observed at low volume). Fresh AcOEt (8 vol) was added and the mixture evaporated to dryness. The collected solid was placed in the oven at 40° C. over night under reduced pressure to give 4-methyl-1,3-oxazole-5-carboxylic acid (498 g, 64.5%).
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Synthesis routes and methods II

Procedure details

A solution of 40.0 grams (0.243 mol, 1.0 eq) of 2-Chloro-3-oxo-butyric acid ethyl ester in 240 mL formic acid (99%) was stirred at room temperature in a 500 mL round bottom flask equipped with a H2O condenser. To this solution was added 80.0 grams (1.27 mmol, 5.2 eq) of ammonium formate. The solution was then heated to reflux for five hours. After cooling to room temperature, the solution was diluted with water (1 L) and neutralized with Na2CO3. The aqueous solution was then extracted three times with Et2O and the combined organic fractions were dried over MgSO4. After concentration, vacuum distillation (˜10 mmHg, b.p. 53° C.-61° C.) gave a mixture of starting material and 4-Methyl-oxazole-5-carboxylic acid ethyl ester as a colorless oil (21.7 grams). This mixture was dissolved in 100 mL of aqueous sodium hydroxide (2 N) and refluxed for 1 minute. The reaction was then poured onto ice and acidified with concentrated HCl and the known (Sen & Sengupta (1985) Ind. J. Chem. Section B: Org. Chem. Including Med. Chem. 24B(5):535-8) free acid precipitated as a white solid (6.04 grams, 20% overall yield) Mp: 241.4-242.6° C.
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Synthesis routes and methods III

Procedure details

Ethyl-2-chloroacetoacetate (1 wt; 1 eq., 1000 g) was aged with formamide (0.68 vol; ca. 2.8 eq.) and the resulting solution was heated to 120° C. After 5 hours the mixture was allowed to cool to room temperature and allowed to age under nitrogen over night. The mixture was treated with NaOH (3 M, 6 vol, reaction moderately exothermic) and stirred at room temperature for 4 hours. Ethyl acetate (6 vol) was added and the phases allowed to separae. The organic layer was discarded while the aqueous was acidified with conc. (32%) aqueous HCl to pH 2 (ca. 2.0 vol). A precipitate started to form. The suspension was treated with AcOEt (8 vol) and vigorously stirred until the bulk of the precipitate had dissolved. The aqueous phase was further extracted with AcOEt twice (6 vol each) and the combined organic layers distilled to low volume (again a suspension was observed at low volume). Fresh AcOEt (8 vol) was added and the mixture evaporated to dryness. The collected solid was placed in the oven at 40° C. over night under reduced pressure to give 4-methyl-1,3-oxazole-5-carboxylic acid (498 g, 64.5%).
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1000 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Customer
Q & A

Q1: What is the role of 4-Methyloxazole-5-carboxylic acid in the synthesis of potential bronchodilators?

A1: 4-Methyloxazole-5-carboxylic acid serves as the starting material for synthesizing N,N'-bis(4-methyloxazol-5-yl)urea. This urea derivative acts as the crucial building block for creating 1,3-bis(4-methyloxazol-5-yl)xanthine, a compound structurally similar to theophylline and hypothesized to have improved bronchodilatory effects [].

Q2: What spectroscopic data is available for characterizing 4-Methyloxazole-5-carboxylic acid and its derivatives within this synthesis pathway?

A2: The research highlights the use of 13C NMR spectroscopy to analyze the electronic properties of the oxazole ring system, specifically its electron-withdrawing nature, throughout the synthesis process []. This data aids in confirming the structures of the synthesized compounds and understanding their electronic characteristics.

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